molecular formula C11H18N4 B038995 N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine CAS No. 111669-24-0

N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine

Cat. No.: B038995
CAS No.: 111669-24-0
M. Wt: 206.29 g/mol
InChI Key: ACCRDWKRCKTUDR-UHFFFAOYSA-N
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Description

N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C11H19N4 It is a derivative of piperazine and pyridine, two important classes of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine typically involves the reaction of 2-chloropyridine with N-ethylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine
  • 6-Ethyl-2-(piperazin-1-yl)pyrimidin-4-ol
  • 3-Methyl-N-(6-(piperazin-1-yl)pyridazin-3-yl)butanamide

Uniqueness

N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of piperazine and pyridine moieties makes it a versatile compound for various applications in research and industry.

Biological Activity

N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various molecular targets, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethyl group and a piperazine moiety . Its molecular formula is C12_{12}H17_{17}N3_{3} with a molecular weight of approximately 178.23 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a valuable candidate for drug development.

Research indicates that this compound may interact with various enzymes and receptors through mechanisms such as:

  • Hydrogen bonding
  • Hydrophobic interactions

These interactions can modulate the activity of biological targets, leading to various pharmacological effects, including antimicrobial and anticancer activities .

Pharmacological Properties

Compounds containing piperazine and pyridine moieties are often associated with significant pharmacological properties. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial activity : Similar compounds have shown effectiveness against bacterial strains.
  • Anticancer activity : Investigations into its cytotoxic effects on cancer cell lines are ongoing.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. Here are some key findings:

Synthesis

The synthesis typically involves the reaction between 2-chloropyridine and N-ethylpiperazine under basic conditions, often using potassium carbonate in dimethylformamide at elevated temperatures.

In Vitro Studies

Studies have evaluated the compound's activity against various cell lines:

Cell Line IC50 (μM) Notes
HepG2 (liver cancer)74.2Moderate cytotoxicity observed
MDA-MB-231 (breast cancer)27.1Significant cytotoxic effects noted

These results indicate that this compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • PPARγ Modulators : Compounds derived from piperazine-pyridine scaffolds have been explored as partial agonists for PPARγ, showing promise in improving insulin sensitivity in diabetic models .
  • Antimicrobial Activity : A series of piperazine-based compounds demonstrated selective antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting that structural modifications can enhance potency against specific pathogens .

Properties

IUPAC Name

N-ethyl-2-piperazin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-13-10-4-3-5-14-11(10)15-8-6-12-7-9-15/h3-5,12-13H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCRDWKRCKTUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436005
Record name N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111669-24-0
Record name N-Ethyl-2-(1-piperazinyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111669-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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